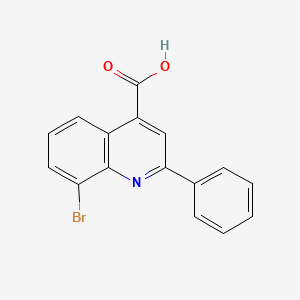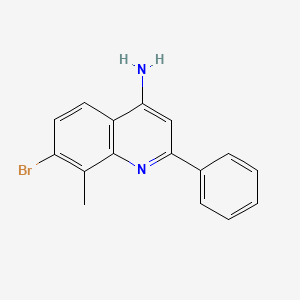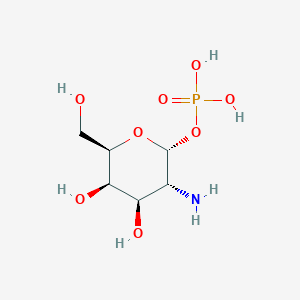
alpha-D-Galactosamine 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Galactosamine 1-phosphate is a derivative of galactosamine, a type of amino sugar. It is a phosphorylated form of galactosamine, where the phosphate group is attached to the first carbon atom of the sugar molecule. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of galactose.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-D-Galactosamine 1-phosphate can be synthesized enzymatically through the phosphorolysis of lactose using lactose phosphorylase enzymes. This method involves the use of permeabilized Escherichia coli cells and results in the production of highly pure this compound . Another method involves the preparation of crystalline alpha-D-Galactosamine 1-phosphoric acid, which can be converted to UDP-N-acetylgalactosamine .
Industrial Production Methods: The industrial production of this compound typically involves enzymatic synthesis due to its efficiency and high yield. The use of lactose phosphorylase enzymes is particularly advantageous as it does not require expensive cofactors or substrates .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-Galactosamine 1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as UDP-N-acetylgalactosamine, which is an important intermediate in glycosylation processes .
Aplicaciones Científicas De Investigación
Alpha-D-Galactosamine 1-phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
Alpha-D-Galactosamine 1-phosphate exerts its effects through its involvement in the Leloir pathway of galactose metabolism. It is metabolized into UDP-galactosamine by UDP-galactose uridyltransferase, which is then used in various glycosylation processes . The molecular targets and pathways involved include the enzymes galactokinase and UDP-galactose uridyltransferase, which catalyze the conversion of galactose and its derivatives .
Comparación Con Compuestos Similares
Alpha-D-Glucose 1-phosphate: Similar to alpha-D-Galactosamine 1-phosphate, this compound is involved in the metabolism of glucose and is a key intermediate in glycogen synthesis.
UDP-N-acetylglucosamine: This compound is involved in the biosynthesis of glycoproteins and glycolipids, similar to UDP-N-acetylgalactosamine.
Uniqueness: this compound is unique due to its specific role in the metabolism of galactose and its involvement in the biosynthesis of glycoproteins and glycolipids. Its ability to be synthesized enzymatically from lactose makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C6H14NO8P |
|---|---|
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6-/m1/s1 |
Clave InChI |
YMJBYRVFGYXULK-VFUOTHLCSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


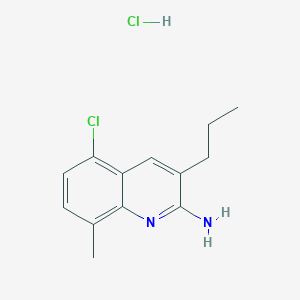

![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)

methanone Hydrochloride](/img/structure/B13718874.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
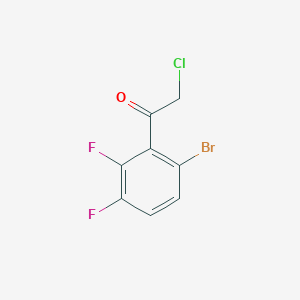
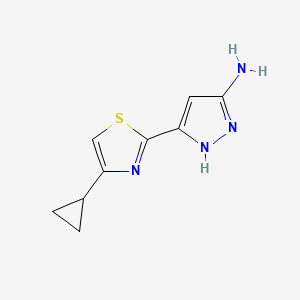
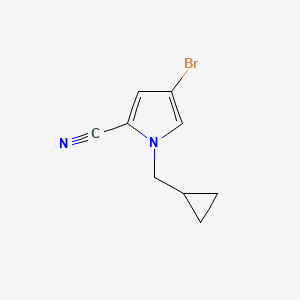

![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
